molecular formula C11H13NO B8639264 2-butyl-5-hydroxyBenzonitrile

2-butyl-5-hydroxyBenzonitrile

Cat. No.: B8639264
M. Wt: 175.23 g/mol
InChI Key: YWSGDVDUSCGGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyl-5-hydroxyBenzonitrile is an organic compound with the molecular formula C11H13NO It features a phenol group substituted with a cyano group at the 3-position and a butyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5-hydroxyBenzonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of phenols. This method typically involves the reaction of a phenol derivative with a cyanoacetylating agent under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-butyl-5-hydroxyBenzonitrile undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-butyl-5-hydroxyBenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-butyl-5-hydroxyBenzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. This can affect the compound’s ability to participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-5-hydroxyBenzonitrile is unique due to the specific positioning of the cyano and butyl groups, which can influence its chemical reactivity and biological activity. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially affecting its solubility and interaction with biological membranes .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-butyl-5-hydroxybenzonitrile

InChI

InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)7-10(9)8-12/h5-7,13H,2-4H2,1H3

InChI Key

YWSGDVDUSCGGKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.0 g (0.07 mol) of the 3-bromo-4-n-butylphenol prepared in Step IV was dissolved in 70 ml of N-methyl-2-pyrrolidone. 6.5 g (0.073 mol) cuprous cyanide was added to the suspension which was refluxed for four hours. The reaction mixture was cooled to room temperature and poured into a solution of 26 g ferric chloride hexahydrate dissolved in a mixed solution of 10 ml of concentrated hydrochloric acid and 47 ml of water. The resultant solution was stirred with heating for 30 minutes at 65° C. in order to decompose nitrile complexes with cuprous bromide. Next, the suspension was poured into 300 ml of cold water, and an organic layer which separated out was extracted with ether. After the organic layer was clearned with acid, alkali and water and was dehydrated with anhydrous sodium sulfate, ether in the organic layer was distilled off. The residue was distilled under vacuum (115° C./1 mmHg) to yield 8.4 g of purified 3-cyano-4-n-butylphenol. The yield was calculated to be 68.2%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
3-bromo-4-n-butylphenol
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
6.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride hexahydrate
Quantity
26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Quantity
47 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.